2-Bromo-N-tert-butylpropanamide, (R)-
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Overview
Description
2-Bromo-N-tert-butylpropanamide, ®- is a chiral compound with the molecular formula C7H14BrNO. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-tert-butylpropanamide, ®- typically involves the bromination of N-tert-butylpropanamide. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of 2-Bromo-N-tert-butylpropanamide, ®- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-tert-butylpropanamide, ®- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used
Common Reagents and Conditions
Substitution: Common reagents include sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products Formed
Substitution: Formation of N-tert-butylpropanamide derivatives.
Reduction: Formation of N-tert-butylpropanamine.
Oxidation: Formation of various oxidized derivatives depending on the conditions
Scientific Research Applications
2-Bromo-N-tert-butylpropanamide, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-N-tert-butylpropanamide, ®- involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-methylpropanamide
- 2-Bromo-N-ethylpropanamide
- 2-Bromo-N-isopropylpropanamide
Uniqueness
2-Bromo-N-tert-butylpropanamide, ®- is unique due to its chiral nature and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it a valuable compound in asymmetric synthesis and in the preparation of chiral intermediates .
Properties
CAS No. |
94347-54-3 |
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Molecular Formula |
C7H14BrNO |
Molecular Weight |
208.10 g/mol |
IUPAC Name |
(2R)-2-bromo-N-tert-butylpropanamide |
InChI |
InChI=1S/C7H14BrNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
ASGVEEBOYNWWJR-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC(C)(C)C)Br |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)Br |
Origin of Product |
United States |
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